molecular formula C13H10N2S B11880403 5-Methyl-2-(quinolin-2-yl)thiazole

5-Methyl-2-(quinolin-2-yl)thiazole

Cat. No.: B11880403
M. Wt: 226.30 g/mol
InChI Key: UBPKIWVKDYAOCN-UHFFFAOYSA-N
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Description

5-Methyl-2-(quinolin-2-yl)thiazole is a heterocyclic compound that features both a quinoline and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(quinolin-2-yl)thiazole typically involves the condensation of quinoline derivatives with thiazole precursors. One common method involves the reaction of 2-aminothiazole with 2-chloroquinoline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(quinolin-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(quinolin-2-yl)thiazole exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, altering their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs .

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-2-yl)thiazole: Lacks the methyl group at the 5-position.

    5-Methyl-2-(quinolin-4-yl)thiazole: Has the quinoline ring attached at the 4-position instead of the 2-position.

Uniqueness

5-Methyl-2-(quinolin-2-yl)thiazole is unique due to the presence of both the quinoline and thiazole rings, which confer distinct electronic and steric properties. The methyl group at the 5-position can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold for drug development .

Biological Activity

5-Methyl-2-(quinolin-2-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring fused with a quinoline moiety. This structural combination is known to enhance the compound's interaction with biological targets, contributing to its pharmacological properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines. For instance, Evren et al. (2019) synthesized novel thiazole derivatives and tested their efficacy against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cell line, revealing strong selectivity and significant cytotoxicity with IC50 values below that of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Reference
19A549< 1.00
19NIH/3T3< 1.00

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study focusing on thiazole derivatives, it was noted that compounds with similar structures exhibited significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response . The ability to modulate these pathways suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
216.340.71
171.000.09

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented. A study highlighted that various thiazole derivatives possess broad-spectrum antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with its biological targets. For example, the binding affinity to PDE5 and COX enzymes was evaluated through computational methods, revealing strong hydrogen bonding interactions that contribute to its inhibitory effects .

Study on Antitumor Efficacy

In a notable case study, researchers synthesized a series of thiazole derivatives from a common precursor and assessed their anticancer activity against HepG2 liver cancer cells using MTT assays. The most active compounds demonstrated IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of thiazole derivatives when combined with conventional chemotherapeutics like doxorubicin and cisplatin in colorectal cancer models. The results showed enhanced efficacy and reduced side effects, supporting the development of combination therapies involving thiazoles .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-2-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-14-13(16-9)12-7-6-10-4-2-3-5-11(10)15-12/h2-8H,1H3

InChI Key

UBPKIWVKDYAOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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